Counterion-Controlled Reactivity: Sodium Enolate vs. Lithium Enolate Alkylation Rates
The sodium enolate of ethyl acetoacetate exhibits a distinct reactivity profile compared to its lithium counterpart. In a direct kinetic study of alkylation with ethyl tosylate in HMPT, the sodium enolate (Na⁺) demonstrated a significantly higher degree of dissociation into free ions, which correlates with increased nucleophilic reactivity relative to the more tightly ion-paired lithium enolate (Li⁺) [1]. The study quantitatively determined the rate constants for both O- and C-alkylation for each metal enolate.
| Evidence Dimension | Second-order rate constant for C-alkylation (k_C) and O-alkylation (k_O) in HMPT at 25°C |
|---|---|
| Target Compound Data | k_C = 0.035 L·mol⁻¹·s⁻¹; k_O = 0.011 L·mol⁻¹·s⁻¹ |
| Comparator Or Baseline | Lithium enolate (Li⁺): k_C = 0.006 L·mol⁻¹·s⁻¹; k_O = 0.002 L·mol⁻¹·s⁻¹ |
| Quantified Difference | Na enolate is approximately 5.8 times faster for C-alkylation and 5.5 times faster for O-alkylation than the Li enolate under identical conditions. |
| Conditions | Alkylation with ethyl tosylate in hexamethylphosphotriamide (HMPT); enolate concentrations 0.1–0.01 M; rates derived from Acree's equation accounting for ion-pair dissociation. |
Why This Matters
This direct comparison allows synthetic chemists to select the sodium salt for faster reaction kinetics in HMPT, reducing reaction times and potentially improving throughput in process chemistry.
- [1] Kurts, A. L., Beletskaya, I. P., & Reutov, O. A. (1971). Reactivity of ambident anions—I: Kinetics of alkylation of ethyl acetoacetate alkaline enolates by ethyl tosylate in hexamethylphosphotriamide. Tetrahedron, 27(19), 4759–4767. View Source
